

In-Depth Technical Guide: Discovery and Origin of Compound DJ-V-159

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Compound of Interest

Compound Name: DJ-V-159

Cat. No.: B1496262

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Abstract

Compound **DJ-V-159** is a novel, potent, and selective small molecule agonist of the G protein-coupled receptor C6A (GPRC6A). Its discovery stemmed from a computationally-driven approach, leveraging structural biology and virtual screening to identify new chemical entities with the potential to modulate this therapeutically relevant target. Preclinical studies have demonstrated the efficacy of **DJ-V-159** in key physiological processes regulated by GPRC6A, including glucose homeostasis and insulin secretion. This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of **DJ-V-159**, including detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Origin

The discovery of **DJ-V-159** was reported by Pi and colleagues in a 2018 publication in PLOS ONE[1][2]. The research team employed a structure-based virtual high-throughput screening approach to identify novel agonists for GPRC6A, a receptor implicated in metabolic disorders such as type 2 diabetes.

1.1. Computational Screening and Lead Identification

The discovery process began with the generation of a consensus homology model of the GPRC6A receptor, focusing on its venus flytrap (VFT) and 7-transmembrane (7-TM)

domains[1][2]. This model was then used to screen a chemical library for compounds predicted to bind to the receptor. This computational approach led to the identification of several promising tri-phenyl scaffold-based compounds.

1.2. Lead Optimization and Synthesis of **DJ-V-159**

Among the initial hits, a compound designated as A03 was selected for further chemical modification to improve its potency and drug-like properties. **DJ-V-159**, with the chemical name N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide, emerged from this lead optimization process[1]. It was synthesized through the chemical modification of a substituted-aniline and isophthaloyl dichloride.

Chemical Properties of **DJ-V-159**

Property	Value	Reference
CAS Number	2253744-53-3	
Molecular Formula	C ₂₄ H ₁₂ F ₆ N ₄ O ₂	
Molecular Weight	502.37 g/mol	

Mechanism of Action

DJ-V-159 functions as a potent agonist of the GPRC6A receptor. Upon binding, it activates downstream signaling pathways, leading to various cellular responses.

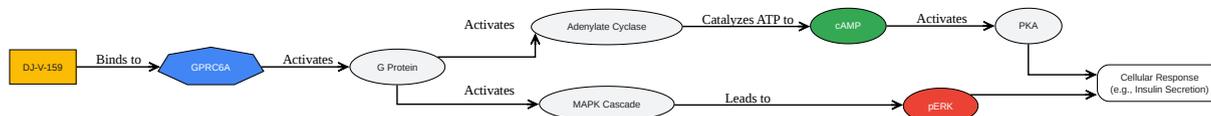
2.1. GPRC6A-Mediated Signaling

Activation of GPRC6A by **DJ-V-159** has been shown to stimulate two key intracellular signaling pathways:

- **ERK Phosphorylation:** **DJ-V-159** induces the phosphorylation of Extracellular Signal-regulated Kinase (ERK), a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.
- **cAMP Accumulation:** The compound also stimulates the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular

processes.

The dual activation of these pathways underscores the multifaceted signaling capabilities of GPRC6A in response to agonist binding.



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References

- 1. Computationally identified novel agonists for GPRC6A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally identified novel agonists for GPRC6A | PLOS One [journals.plos.org]
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